Tert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate

Physicochemical Differentiation Drug-likeness CNS Penetrance

Inconsistent intermediate quality derails multi-step syntheses. This Boc-protected building block provides orthogonal protection for selective deprotection. • Orthogonal N-Boc group enables sequential deprotection with Cbz intermediates (CAS 1795333-73-1). • 2-Methoxy substituent essential for GlyT1 inhibitor SAR; LogP 2.26, TPSA 59.08 Ų. • 10.6% mass advantage over Cbz analog; 98% purity suitable for automated library synthesis.

Molecular Formula C17H24N2O4
Molecular Weight 320.389
CAS No. 1269606-63-4
Cat. No. B2964266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate
CAS1269606-63-4
Molecular FormulaC17H24N2O4
Molecular Weight320.389
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)13-7-5-6-8-14(13)22-4/h5-8H,9-12H2,1-4H3
InChIKeyBHDJMDGOPSTURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate: Properties & Class


tert-Butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate is a bifunctional piperazine derivative (C17H24N2O4, MW 320.38) that combines a 2-methoxybenzoyl pharmacophore with a Boc (tert-butoxycarbonyl) protecting group. It is classified as a benzoylpiperazine, a chemotype with a demonstrated role as a glycine transporter 1 (GlyT1) inhibitor scaffold for CNS disorders [1]. The compound is primarily sourced as a research intermediate and building block for medicinal chemistry [2].

tert-Butyl 4-(2-methoxybenzoyl)piperazine-1-carboxylate: Generic Substitution Failure


In-class benzoylpiperazine intermediates cannot be interchanged without compromising synthetic efficiency and pharmacological relevance. The ortho-methoxy substituent fundamentally alters the electronic character and hydrogen-bonding capacity of the benzoyl moiety, while the Boc group dictates a specific orthogonal deprotection strategy incompatible with benzyl carbamate (Cbz) or free amine analogs [1]. Pairing the wrong protecting group with the 2-methoxybenzoyl unit can derail multi-step syntheses by introducing incompatible deprotection conditions or altering the lipophilicity (LogP) required for subsequent reactions [2].

Quantitative Comparison with Key Analogs


Lipophilicity (LogP) and PSA vs. 2-Fluoro Analog

Computational predictions indicate the 2-methoxybenzoyl derivative possesses a LogP of 2.26 and a topological polar surface area (TPSA) of 59.08 Ų [1]. In contrast, the 2-fluorobenzoyl analog (CAS 828298-39-1, C16H21FN2O3, MW 308.35) is expected to exhibit a lower LogP and a reduced hydrogen-bond acceptor capacity due to the fluorine substitution, which alters CNS permeability potential and scaffold exit vector geometry .

Physicochemical Differentiation Drug-likeness CNS Penetrance

Molecular Weight & Atom Economy vs. Cbz Analog

The tert-butyl carbamate (Boc) protected compound has a molecular weight of 320.38 g/mol. The analogous benzyl carbamate (Cbz) compound (CAS 1795333-73-1, C20H22N2O4) has a molecular weight of 354.40 g/mol, resulting in an 10.6% increase in mass for the same acylpiperazine scaffold . This mass difference directly impacts atom economy in multi-step synthetic sequences.

Synthetic Efficiency Protecting Group Strategy Intermediate Selection

Deprotection Selectivity: Boc vs. Cbz

The Boc group of the target compound is cleaved under acidic conditions (TFA/DCM or HCl/dioxane), while the 2-methoxybenzoyl amide remains stable. In contrast, the benzyl carbamate (Cbz) analog requires hydrogenolysis (H2, Pd/C) for deprotection, a condition that may reduce reducible functional groups on the benzoyl moiety [1]. This orthogonal selectivity is critical when planning synthetic routes that involve acid-stable but hydrogenation-sensitive intermediates [2].

Orthogonal Protection Solid-Phase Synthesis Deprotection Conditions

Storage Stability and Purity: Boc vs. Free Amine

The target compound is a Boc-protected piperazine, whereas 1-(2-methoxybenzoyl)piperazine (CAS 100939-88-6, C12H16N2O2, MW 220.27) possesses a free secondary amine. The free amine is susceptible to oxidation, carbon dioxide absorption, and hygroscopicity, which can compromise long-term storage stability and accurate weighing. The Boc-protected form offers improved bench stability and is typically supplied at ≥98% purity by multiple vendors .

Compound Stability Procurement Quality Amine Basicity

Optimal Application Scenarios


CNS Penetrant Library Synthesis

When synthesizing libraries of potential GlyT1 inhibitors based on the benzoylpiperazine chemotype, this Boc-protected intermediate provides the optimal balance of lipophilicity (LogP 2.26) and TPSA (59.08 Ų) for CNS drug-likeness screening. Its 2-methoxy substituent serves as a key pharmacophoric element, and the Boc group enables late-stage diversification after acidic deprotection to the free piperazine [1].

Orthogonal Protection for Bifunctional Piperazines

In synthetic sequences requiring differential protection of two piperazine nitrogen atoms, this compound serves as the ideal N-Boc, N'-2-methoxybenzoyl partner. It pairs orthogonally with Cbz-protected intermediates (e.g., CAS 1795333-73-1), allowing sequential deprotection and functionalization without cross-reactivity. The 10.6% mass advantage over the corresponding Cbz compound further favors it for scale-up [1].

FBDD with Piperazine Core

The compound functions as a protected fragment in FBDD campaigns targeting enzymes or receptors that recognize the benzoylpiperazine motif. Its defined LogP and TPSA profile allows computational chemists to accurately predict fragment-linking strategies, while the Boc group provides a reliable synthetic handle for fragment elaboration [1].

High-Purity Building Blocks for Parallel Synthesis

For medicinal chemistry groups requiring reproducible, high-purity intermediates for parallel library synthesis, this compound's consistent 98% purity specification and improved storage stability over the free amine analog (CAS 100939-88-6) make it the preferred building block, minimizing purification failures and weighing errors in automated synthesis platforms [1].

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